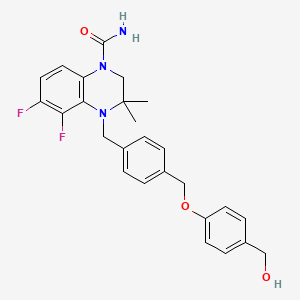
AMPD2 inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPD2 inhibitor 2 is a potent inhibitor of AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in purine metabolism by converting adenosine monophosphate (AMP) to inosine monophosphate (IMP). This compound has shown significant potential in scientific research, particularly in the fields of energy homeostasis and immuno-oncology .
Méthodes De Préparation
The synthesis of AMPD2 inhibitor 2 involves several steps, starting from a high-throughput screening (HTS) hit compound. Through a series of structure-activity relationship (SAR) studies, compound 8 was discovered, which led to the development of this compound. The synthetic route includes the formation of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, which exhibit a novel mechanism of action
Analyse Des Réactions Chimiques
AMPD2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinoxaline derivatives, while reduction may yield tetrahydroquinoxaline derivatives .
Applications De Recherche Scientifique
AMPD2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of AMPD2 in purine metabolism and energy homeostasis.
Biology: It helps in understanding the physiological functions of AMPD2 in various biological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting AMPD2.
Mécanisme D'action
AMPD2 inhibitor 2 exerts its effects by inducing allosteric modulation of AMPD2. This mechanism involves a conformational change in the enzyme, which prevents AMP from binding to the substrate pocket. This inhibition leads to a decrease in the conversion of AMP to IMP, thereby affecting the overall energy balance and purine metabolism .
Comparaison Avec Des Composés Similaires
AMPD2 inhibitor 2 is unique compared to other similar compounds due to its novel mechanism of action and potent inhibitory activity. Some similar compounds include:
Pentostatin: An adenosine deaminase inhibitor used in the treatment of certain types of cancer.
Cladribine: A purine analog used in the treatment of hairy cell leukemia.
Coformycin: Another adenosine deaminase inhibitor with potential therapeutic applications
Propriétés
Formule moléculaire |
C26H27F2N3O3 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
5,6-difluoro-4-[[4-[[4-(hydroxymethyl)phenoxy]methyl]phenyl]methyl]-3,3-dimethyl-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33) |
Clé InChI |
JCOIRZMTHVXDKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


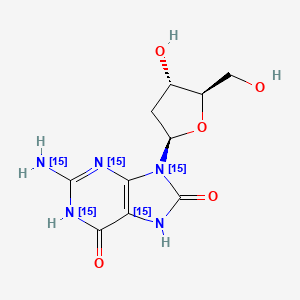
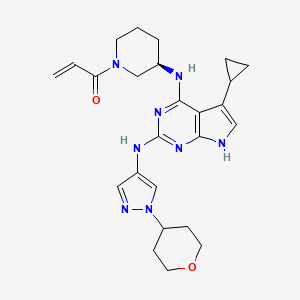
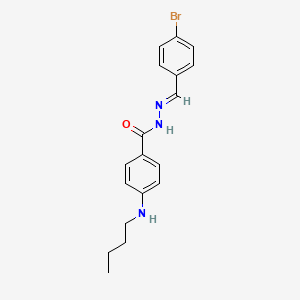
![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
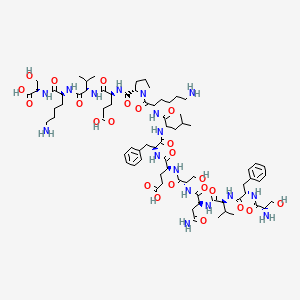

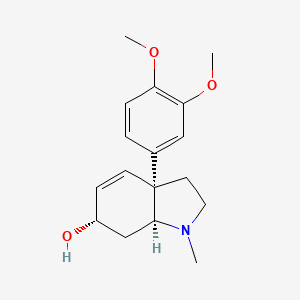

![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)

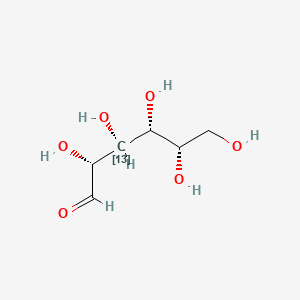
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
